4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid
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Overview
Description
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylic acid is a heterocyclic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.
Spirocyclization: The spirocyclization step involves the reaction of the quinazoline derivative with cyclopentanone in the presence of a strong base, such as sodium hydride, to form the spiro compound.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinazoline]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other
Biological Activity
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be characterized by the following chemical formula:
- Molecular Formula : C12H11N3O
- Molecular Weight : 213.24 g/mol
Antitumor Activity
Recent studies have indicated that derivatives of spiroquinazoline compounds exhibit significant antitumor activities. For instance, the mechanism often involves the inhibition of mitochondrial respiration, leading to decreased ATP synthesis in cancer cells. This is particularly relevant for compounds structurally similar to this compound, which may also inhibit cell proliferation in various tumor cell lines .
Antimicrobial Properties
Compounds with spiro structures have been reported to possess antimicrobial properties. The biological activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. For example, studies show that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Enzyme Inhibition
Enzyme inhibition is another area where spiro compounds show promise. Specific derivatives have been identified as inhibitors of key enzymes involved in cancer metabolism and microbial resistance. The inhibition of these enzymes can lead to reduced survival rates for cancer cells and pathogens alike, making these compounds valuable in drug development .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Mitochondrial Respiration : Similar to duclauxin derivatives, this compound may impair ATP production in cancer cells.
- Membrane Disruption : The interaction with microbial cell membranes can lead to increased permeability and cell death.
- Enzyme Targeting : Specific binding to enzymes involved in metabolic pathways can halt the progression of diseases.
Case Studies
Several case studies highlight the biological efficacy of spiroquinazoline derivatives:
- Antitumor Efficacy : In vitro studies demonstrated that a derivative similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity.
- Antimicrobial Testing : A study reported that a related compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Enzyme Inhibition : Research findings indicated that certain spiro derivatives effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is critical for DNA synthesis in both cancer cells and bacteria.
Properties
IUPAC Name |
4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-10-8(12(17)18)4-3-5-9(10)14-13(15-11)6-1-2-7-13/h3-5,14H,1-2,6-7H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCINOAOMXDXROE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC(=C3C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130002 |
Source
|
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carboxylic acid, 3′,4′-dihydro-4′-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-14-5 |
Source
|
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carboxylic acid, 3′,4′-dihydro-4′-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carboxylic acid, 3′,4′-dihydro-4′-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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